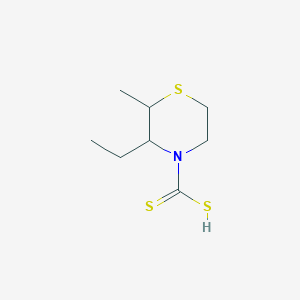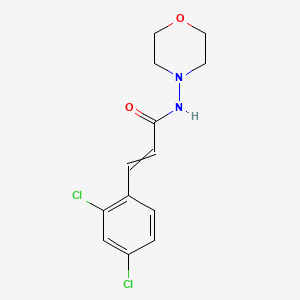
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is an organic compound with the molecular formula C6H10INO2 It is characterized by the presence of an iodine atom, a nitro group, and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene typically involves the iodination of 3,3-dimethyl-1-nitrobut-1-ene. This can be achieved through the reaction of 3,3-dimethyl-1-nitrobut-1-ene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene involves its interaction with various molecular targets. The iodine atom and nitro group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobut-1-ene: Similar in structure but lacks the iodine atom.
3,3-Dimethyl-1-nitrobut-1-ene: Similar but without the iodine substitution.
4-Iodo-1-butene: Similar but lacks the nitro group.
Uniqueness
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is unique due to the presence of both an iodine atom and a nitro group within its structure.
Propiedades
Número CAS |
827573-98-8 |
|---|---|
Fórmula molecular |
C6H10INO2 |
Peso molecular |
255.05 g/mol |
Nombre IUPAC |
4-iodo-3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H10INO2/c1-6(2,5-7)3-4-8(9)10/h3-4H,5H2,1-2H3 |
Clave InChI |
QVFJFFWKYYPREX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CI)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)


![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)






methanone](/img/structure/B14223063.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)


